N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide
Description
This compound is a triazolopyridazine derivative featuring a sulfonamide group substituted with a 3-chlorophenyl moiety and an azetidine ring. Its molecular formula is C₂₁H₂₆ClN₆O₂S, with a molecular weight of 485.00 g/mol (calculated). The structure combines a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its ability to modulate kinase activity or interact with biological targets like enzymes or receptors.
The compound’s azetidine ring introduces conformational rigidity, which may optimize pharmacokinetic properties by reducing metabolic degradation. Such structural features are common in small-molecule inhibitors targeting inflammatory or oncological pathways.
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-(3-chlorophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O2S/c1-20(2,3)19-23-22-17-8-9-18(24-27(17)19)26-11-16(12-26)25(4)30(28,29)13-14-6-5-7-15(21)10-14/h5-10,16H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHVVCXITMXVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The closest structural analogue identified is N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide (CAS: 2309733-12-6, Catalog Number: BL16565). Below is a detailed comparison:
Structural Implications
In contrast, BL16565’s trifluoropropyl group increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability and blood-brain barrier penetration.
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (485 vs. 420 g/mol) may impact its compliance with Lipinski’s Rule of Five, particularly in oral bioavailability. BL16565’s smaller size aligns better with conventional drug-like properties.
Stereochemical Considerations :
- Neither compound’s chirality is explicitly described in the evidence. However, the azetidine ring’s conformation could influence binding to chiral targets, as seen in other triazolopyridazine derivatives.
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